molecular formula C14H12BrN3S B12020820 3-Bromobenzaldehyde N-phenylthiosemicarbazone CAS No. 351008-94-1

3-Bromobenzaldehyde N-phenylthiosemicarbazone

Cat. No.: B12020820
CAS No.: 351008-94-1
M. Wt: 334.24 g/mol
InChI Key: ZEIIRMLUJIVNPA-MHWRWJLKSA-N
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Description

3-Bromobenzaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C14H12BrN3S. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bromine atom at the third position and a phenylthiosemicarbazone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 3-bromobenzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

3-Bromobenzaldehyde+N-phenylthiosemicarbazide3-Bromobenzaldehyde N-phenylthiosemicarbazone\text{3-Bromobenzaldehyde} + \text{N-phenylthiosemicarbazide} \rightarrow \text{this compound} 3-Bromobenzaldehyde+N-phenylthiosemicarbazide→3-Bromobenzaldehyde N-phenylthiosemicarbazone

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromobenzaldehyde N-phenylthiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromobenzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, it can interact with nucleic acids, potentially interfering with DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromobenzaldehyde N-phenylthiosemicarbazone is unique due to its specific substitution pattern and the presence of both bromine and phenylthiosemicarbazone groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

351008-94-1

Molecular Formula

C14H12BrN3S

Molecular Weight

334.24 g/mol

IUPAC Name

1-[(E)-(3-bromophenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C14H12BrN3S/c15-12-6-4-5-11(9-12)10-16-18-14(19)17-13-7-2-1-3-8-13/h1-10H,(H2,17,18,19)/b16-10+

InChI Key

ZEIIRMLUJIVNPA-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

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